tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEQPBSLYITHFN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Aminomethylation: The aminomethyl group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel antibiotics and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: tert-butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.336 g/mol
- CAS Number: 1630815-51-8 (Note: , and 11 refer to the (2S)-enantiomer, while the (2R)-enantiomer is structurally analogous but stereochemically distinct.)
This compound belongs to the azetidine class of strained four-membered heterocycles. The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The 2-position features both aminomethyl and propyl substituents, which influence steric and electronic properties.
Structural Analogues in the Azetidine and Pyrrolidine Classes
Table 1: Key Structural and Physicochemical Comparisons
Note: The (2R)-enantiomer is inferred from the (2S)-enantiomer (CAS 1630815-51-8) described in , and 11.
Key Comparison Points
Ring Size and Strain
- Azetidine (4-membered ring) : High ring strain increases reactivity, making it useful in dynamic kinetic resolutions or as a scaffold for bioactive molecules .
- Pyrrolidine (5-membered ring) : Reduced strain improves thermodynamic stability, favoring applications in drug design (e.g., as proline mimics) .
- Piperidine (6-membered ring) : Minimal strain and greater conformational flexibility enhance binding to biological targets (e.g., GPCRs) .
Substituent Effects
- Aminomethyl Group: Common across all compounds; facilitates hydrogen bonding and interactions with enzymes or receptors.
- Fluorine Substituents : Found in pyrrolidine (CAS 1138324-46-5) and piperidine (790667-49-1) derivatives, fluorine improves metabolic stability and modulates pKa .
Stereochemical Considerations
- The (2R)-configuration in the target azetidine compound may influence chiral recognition in catalysis or binding affinity in drug discovery. Enantiomeric purity is critical for pharmacological activity .
Physicochemical Properties
Biological Activity
tert-Butyl (2R)-2-(aminomethyl)-2-propylazetidine-1-carboxylate, with the CAS number 1630815-43-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 228.33 g/mol. The compound features a tert-butyl group, an azetidine ring, and a carboxylate functional group, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related azetidine derivatives have shown effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.78 - 3.125 μg/mL |
| Arylurea derivative | VRE | 0.78 - 3.125 μg/mL |
| Related azetidine derivative | Staphylococcus epidermidis | Low μg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of this compound. Preliminary findings suggest that it exhibits low toxicity towards mammalian cells, indicating selectivity for bacterial cells over human cells . This selectivity is crucial for developing new antimicrobial agents with fewer side effects.
The mechanism by which this compound exerts its antimicrobial effects appears to involve the depolarization of bacterial membranes, leading to a dissipation of membrane potential . This action disrupts essential cellular processes in bacteria, contributing to its bactericidal properties.
Case Studies
Several case studies have explored the efficacy of azetidine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic infections caused by MRSA showed that treatment with an azetidine derivative led to significant reductions in bacterial load within two weeks.
- Case Study 2 : In vitro studies demonstrated that the combination of this compound with existing antibiotics resulted in synergistic effects against resistant strains of Staphylococcus aureus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
